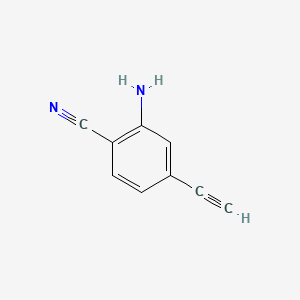

2-Amino-4-ethynylbenzonitrile

Description

General Context of Functionalized Benzonitriles and Ethynylarenes in Chemical Synthesis

Functionalized benzonitriles are a significant class of compounds in organic synthesis, valued for their versatility. The nitrile group can be transformed into a variety of other functional groups, including carboxylic acids, amides, amines, and ketones. acs.org Synthetic chemists utilize benzonitriles as key intermediates in the creation of complex molecules. researchgate.netacs.org Methods for synthesizing functionalized benzonitriles are diverse and include palladium-catalyzed cyanation of aryl halides and triflates, as well as cyclocondensation reactions. researchgate.netnih.gov The development of efficient synthetic routes, such as those using low levels of palladium catalysts or employing one-pot procedures, has made these compounds readily accessible for various applications. researchgate.netnih.gov

Similarly, ethynylarenes, which are aromatic compounds containing an ethynyl (B1212043) (carbon-carbon triple bond) substituent, are fundamental building blocks in modern chemistry. lookchem.com Their rigid structure and reactive triple bond make them ideal for constructing larger conjugated systems, which are of interest in materials science. rsc.orgresearchgate.net The Sonogashira cross-coupling reaction is a cornerstone method for the synthesis of ethynylarenes, typically involving the reaction of a terminal alkyne with an aryl halide. acs.orgiucr.org The reactivity of the ethynyl group allows for its participation in a wide array of chemical transformations, including "click chemistry" reactions, cyclizations, and polymerizations, leading to the formation of diverse molecular architectures. researchgate.netresearchgate.net

Significance of the Amino and Ethynyl Functionalities in Molecular Design

The combination of amino (-NH2) and ethynyl (-C≡CH) groups on an aromatic scaffold, as seen in 2-Amino-4-ethynylbenzonitrile (B6249657), provides a powerful toolkit for molecular design. The amino group, a strong electron-donating group and a hydrogen bond donor, can direct the regioselectivity of reactions and influence the electronic properties of the molecule. It is a crucial component in the design of molecules for biological applications, as it can interact with biological targets like proteins and nucleic acids. uw.edu

The ethynyl group serves as a versatile handle for constructing more complex structures. Its triple bond is a high-energy functionality that can readily undergo various addition and coupling reactions. researchgate.net It is particularly prominent in the field of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. researchgate.net For instance, the amino-yne click reaction, which can occur between an amine and an activated alkyne, demonstrates the utility of having both functionalities present for creating novel macromolecular architectures. researchgate.net The ethynyl group's rigidity is also exploited in the design of materials with specific electronic and optical properties. rsc.orgresearchgate.net

Scope of Academic Research on this compound and Structurally Related Congeners

Academic research on 2-alkynylarylnitriles, the class of compounds to which this compound belongs, highlights their role as versatile building blocks in organic synthesis. acs.org These molecules contain both a nucleophilic alkyne and an electrophilic nitrile group, allowing for a variety of tandem cyclization and annulation reactions to produce complex carbo- and heterocyclic systems. acs.org The typical synthesis of these precursors involves a Sonogashira coupling between a 2-haloaryl nitrile and a terminal alkyne. acs.org

Structurally related congeners have been the subject of various studies. For example, 4-[(4-aminophenyl)ethynyl]benzonitrile has been used as an intermediate in the synthesis of a novel chemosensor for carbon monoxide. researchgate.net This research demonstrates the utility of the aminophenylethynylbenzonitrile framework in developing materials for sensor applications. researchgate.net Other related structures, such as 2-aminothiazole (B372263) derivatives prepared via Sonogashira coupling with haloarenes, have been investigated as potential ligands for glutamate (B1630785) receptors, indicating the relevance of these scaffolds in medicinal chemistry. nih.gov Furthermore, various other substituted benzonitriles, including 4-aminobenzonitrile (B131773) and 4-ethynylbenzonitrile (B1307882), are widely used as reagents and intermediates in the synthesis of new materials and biologically active compounds. sigmaaldrich.comchemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2-amino-4-ethynylbenzonitrile |

InChI |

InChI=1S/C9H6N2/c1-2-7-3-4-8(6-10)9(11)5-7/h1,3-5H,11H2 |

InChI Key |

JADFUCBMQOMFAD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C#N)N |

Origin of Product |

United States |

Strategic Synthesis of 2 Amino 4 Ethynylbenzonitrile and Its Chemical Derivatives

Precursor Synthesis and Intermediate Generation for Ethynylbenzonitrile Scaffold Elaboration

The journey towards 2-amino-4-ethynylbenzonitrile (B6249657) typically begins with the synthesis of appropriately substituted precursors. A common starting point is a di-substituted benzene (B151609) ring that can be elaborated to introduce the amino and ethynyl (B1212043) functionalities. For instance, a halogenated aminobenzonitrile or a protected amino-halogenated benzene derivative serves as a key intermediate. The choice of precursors is dictated by the desired substitution pattern and the specific cross-coupling methodology to be employed. The generation of key intermediates, such as 2-aminobenzonitriles, is a critical step. These can be synthesized through various methods, including the aminocyanation of arynes, which allows for the synchronous incorporation of amino and cyano groups. nih.gov

Cross-Coupling Methodologies for Ethynylbenzonitrile Formation

The introduction of the ethynyl group onto the benzonitrile (B105546) core is most effectively achieved through cross-coupling reactions. These reactions form a carbon-carbon bond between an aryl halide or triflate and a terminal alkyne. wikipedia.org

The Sonogashira coupling is a cornerstone reaction for the synthesis of arylalkynes, including this compound. wikipedia.orgbyjus.com This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction can be carried out under mild conditions, often at room temperature, and tolerates a wide range of functional groups. wikipedia.orgnrochemistry.com

Mechanism: The catalytic cycle of the Sonogashira reaction is believed to involve two interconnected cycles: a palladium cycle and a copper cycle. byjus.comlibretexts.org

Palladium Cycle:

Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. libretexts.org

Oxidative Addition: The aryl halide (e.g., a bromo- or iodo-aminobenzonitrile derivative) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II)-aryl intermediate. nrochemistry.comlibretexts.org

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex. nrochemistry.com

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylethyne product and regenerate the Pd(0) catalyst. wikipedia.org

Copper Cycle:

Alkyne Activation: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. nrochemistry.com This step is crucial for the subsequent transmetalation to the palladium center.

The reactivity of the aryl halide in the Sonogashira coupling follows the general trend: I > OTf > Br > Cl. nrochemistry.com Therefore, iodo-substituted precursors often give higher yields compared to their bromo counterparts. nih.gov

Table 1: Key Components and Conditions in Palladium-Catalyzed Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | CuI nrochemistry.com | Facilitates alkyne activation and transmetalation |

| Base | Triethylamine, Diisopropylamine nrochemistry.com | Neutralizes the hydrogen halide byproduct and aids in alkyne deprotonation |

| Solvent | THF, Dimethylethylene glycol nrochemistry.comnih.gov | Provides a medium for the reaction |

| Aryl Halide | 2-Amino-4-iodobenzonitrile | Substrate providing the benzonitrile core |

| Terminal Alkyne | Trimethylsilylacetylene, Phenylacetylene | Substrate providing the ethynyl group |

While palladium catalysis dominates, other metals have been explored for the synthesis of alkynes.

Copper(I)-catalyzed Coupling: Copper(I) complexes can catalyze Sonogashira-type cross-coupling reactions in the absence of palladium. sorbonne-universite.fr For instance, (PPh₃)₂CuBH₄ has been used as a catalyst for the coupling of o-iodoanilines with terminal alkynes under an air atmosphere, offering a convenient and inexpensive alternative. sorbonne-universite.fr These reactions often proceed with good functional group tolerance and provide excellent yields. sorbonne-universite.fr

Titanium-catalyzed Reactions: Titanium complexes have been investigated for various transformations involving alkynes, such as cyclotrimerization and hydroamination. acs.orgnih.govacs.org While direct titanium-catalyzed cross-coupling for the synthesis of this compound is less common, titanium-mediated multicomponent reactions can be employed to synthesize related nitrogen-containing heterocycles from alkynes. rsc.org For example, titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis from alkynes and aryl diazenes proceeds through a Ti(II)/Ti(IV) redox cycle. nih.gov

Functionalization and Derivatization Strategies at the Amino Group of the Benzonitrile Core

The amino group of the this compound core offers a versatile handle for further functionalization, allowing for the synthesis of a diverse library of derivatives.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to introduce amide functionalities.

Alkylation: N-alkylation can be achieved using alkyl halides or other electrophilic alkylating agents.

Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form imines, which can then be further transformed. For example, condensation of 2-aminobenzonitrile (B23959) with aliphatic aldehydes and ketones can lead to imine derivatives that can undergo intramolecular cyclization to form 4-aminoquinoline (B48711) derivatives. researchgate.net

Cyclization Reactions: The amino and nitrile groups can be involved in cyclization reactions to form fused heterocyclic systems. For example, 2-aminobenzonitriles can react with carbon dioxide in the presence of an amine-functionalized MCM-41 catalyst to synthesize quinazoline-2,4(1H,3H)-diones. rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods for the Sonogashira reaction. researchgate.net These "green" approaches focus on minimizing waste, using less toxic reagents and solvents, and improving energy efficiency. rsc.org

Copper-Free Sonogashira Coupling: A major advancement has been the development of copper-free Sonogashira protocols. ablelab.eursc.org This is significant because copper can lead to the formation of undesirable alkyne homocoupling byproducts and can be difficult to remove from the final product. nih.gov These copper-free reactions often employ specialized palladium catalysts and ligands. rsc.org

Solvent-Free and Aqueous Conditions: Performing the reaction in water or under solvent-free conditions is a key aspect of green chemistry. numberanalytics.comresearchgate.net Water is a non-toxic, inexpensive, and non-flammable solvent. rsc.org The use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media. rsc.org

Use of Greener Solvents: The replacement of hazardous organic solvents with more benign alternatives, such as biomass-derived solvents, is another important strategy. researchgate.net

Ligand-Free Catalysis: The development of ligand-free catalytic systems simplifies the reaction setup and reduces costs and waste associated with ligand synthesis and removal. numberanalytics.com Palladium nanoparticles supported on materials like carbon or silica (B1680970) have shown promise as efficient and recyclable catalysts for Sonogashira reactions. numberanalytics.com

Microwave-Assisted and Advanced Synthetic Techniques for Enhanced Efficiency

To accelerate reaction times and improve yields, modern synthetic techniques are increasingly being applied to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times in Sonogashira couplings, often from hours to minutes. arkat-usa.orgscientific.netorganic-chemistry.org Microwave heating is efficient and can lead to higher yields and cleaner reactions compared to conventional heating methods. scientific.netmdpi.com This technique has been successfully applied to the synthesis of various aryl alkynes, including those with heterocyclic cores. arkat-usa.orgorganic-chemistry.org

Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com While specific examples for this compound are emerging, flow chemistry has been successfully used for other Sonogashira reactions, demonstrating its potential for the continuous and efficient synthesis of this compound. numberanalytics.com

Table 2: Comparison of Conventional vs. Advanced Synthetic Techniques

| Technique | Advantages | Disadvantages |

|---|---|---|

| Conventional Heating | Simple setup, well-established | Long reaction times, potential for side reactions |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields arkat-usa.orgscientific.net | Requires specialized equipment, potential for pressure buildup |

| Flow Chemistry | Continuous process, improved safety and control, scalable numberanalytics.com | Higher initial setup cost, potential for clogging |

Chemical Transformations and Mechanistic Investigations of 2 Amino 4 Ethynylbenzonitrile

Reactivity Profile of the Ethynyl (B1212043) and Nitrile Moieties in Organic Reactions

2-Amino-4-ethynylbenzonitrile (B6249657) is a member of the 2-alkynylarylnitrile family of compounds, which have gained prominence as valuable building blocks in organic synthesis. The strategic placement of the electron-donating amino group and the electron-withdrawing nitrile and ethynyl groups creates a unique electronic environment that dictates its reactivity. The ortho-positioning of the ethynyl and nitrile groups is particularly significant, as it enhances the molecule's propensity for tandem cyclization and annulation reactions, leading to the formation of diverse and complex cyclic systems acs.org.

The reactivity of this substrate is characterized by the dual electrophilic nature of the alkyne and nitrile functionalities, alongside the nucleophilic character of the amino group. Transition-metal catalysis is often employed to activate the nitrile group, facilitating nucleophilic attack by coordinating to the nitrogen atom and increasing the electrophilicity of the nitrile carbon sorbonne-universite.fr. This activation can enhance the rate of nucleophilic addition significantly sorbonne-universite.fr.

The chemoselectivity of reactions involving this compound is highly dependent on the reaction conditions and the nature of the attacking species. Nucleophiles can attack either the nitrile carbon or the ethynyl group. For instance, the nitrile can act as an electrophile, undergoing nucleophilic addition, which can be followed by intramolecular cyclization involving the ethynyl group acs.org. The amino group can also participate in these reactions, either as an internal nucleophile or by modulating the electronic properties of the aromatic ring.

Intramolecular Cyclization Pathways

The arrangement of reactive functional groups in this compound makes it an ideal precursor for intramolecular cyclization reactions, providing access to a wide array of fused heterocyclic systems. These transformations are often characterized by high efficiency and atom economy.

Formation of Fused Heterocyclic Systems (e.g., Isoindoles, Isoquinolines, Thiazoles, Pyrazines, Benzimidazoles)

The versatility of this compound is showcased in its ability to form various heterocyclic scaffolds.

Isoindoles and Isoquinolines : The synthesis of isoindoline (B1297411) and isoquinoline (B145761) derivatives from 2-alkynylbenzonitriles is a well-established process. The reaction pathway can be directed to selectively form either the five-membered isoindole ring or the six-membered isoquinoline ring. This is often achieved through catalyst control in aminative domino cyclization reactions researchgate.net. For example, a titanium-catalyzed reaction of 2-alkynylarylnitriles with amines can lead to the stereospecific synthesis of aminoisoindole derivatives acs.org. The reaction proceeds through a nucleophilic attack of the amine on the nitrile group, followed by a 5-exo-dig cyclization acs.org. Conversely, copper-based catalysts tend to favor a 6-endo-dig cyclization, resulting in the formation of 1-aminoisoquinolines researchgate.net.

Thiazoles : The synthesis of thiazole (B1198619) derivatives often involves the use of ethynylbenzonitrile compounds as coupling partners in reactions such as the Sonogashira cross-coupling nih.govnih.gov. In these cases, a pre-formed thiazole ring, such as 4-((trimethylsilyl)ethynyl)thiazol-2-amine, is coupled with a halo-benzonitrile to produce molecules like 3-[(2-Aminothiazol)-4-ethynyl]benzonitrile nih.gov. Direct synthesis of a thiazole ring system starting from this compound is not a commonly reported transformation, as classical thiazole syntheses, like the Hantzsch synthesis, typically utilize α-halocarbonyl and thioamide precursors sciencescholar.us.

Pyrazines : Similar to thiazoles, the construction of pyrazine-containing systems often involves the introduction of an ethynyl group onto a pre-existing pyrazine (B50134) ring. For instance, pyrrolo[2,3-b]pyrazine can be synthesized from a 3,5-dibromopyrazine-2-amine intermediate, which undergoes a regioselective Sonogashira coupling nih.govsci-hub.se. The reaction of a thieno[2,3-b]pyrazine (B153567) derivative with 4-ethynylbenzonitrile (B1307882) has been reported to yield a complex mixture, indicating that direct cyclization to a simple pyrazine is not straightforward nih.gov.

Benzimidazoles : Fused benzimidazole (B57391) systems can be synthesized from 2-alkynylbenzonitriles. A notable example is the one-pot domino heteroannulation reaction between 2-alkynylbenzonitriles and 2-iodoaniline (B362364) derivatives, which yields fluorescent benzimidazole-fused isoquinolines acs.org. This reaction highlights the ability of the aniline (B41778) nitrogen to act as a nucleophile towards both the nitrile and the alkyne in a cascade process acs.org. Other related structures, such as thiazolo[3,2-a]benzimidazoles, are also known nih.govclockss.org.

Regioselectivity and Stereoselectivity in Cycloaddition and Annulation Reactions

The control of regioselectivity is a critical aspect of the cyclization reactions of this compound. The outcome of the reaction, leading to either a five-membered or a six-membered ring, is often dictated by Baldwin's rules for ring closure and can be influenced by the choice of catalyst and reaction conditions mdpi.com.

The two primary modes of intramolecular cyclization are 5-exo-dig and 6-endo-dig. The 5-exo-dig pathway leads to the formation of five-membered rings, such as isoindoles, while the 6-endo-dig pathway results in six-membered rings, like isoquinolines acs.orgmdpi.com. The regioselectivity can be tuned by the choice of metal catalyst. For example, copper catalysts typically favor the 6-endo-dig cyclization to produce isoquinolines, whereas zinc or silver triflate catalysts can promote the 5-exo-dig pathway to yield isoindoles researchgate.net.

Stereoselectivity is also an important consideration, particularly in the synthesis of substituted heterocyclic products. For instance, the synthesis of aminoisoindole derivatives from 2-alkynylarylnitriles can be stereospecific, yielding distinct E and Z isomers acs.org.

The table below summarizes the catalyst-dependent regioselectivity in the cyclization of 2-alkynylbenzonitriles.

| Catalyst System | Cyclization Mode | Product Type |

| Copper-based catalysts | 6-endo-dig | 1-Aminoisoquinolines |

| Zn(OTf)₂, AgOTf, Bi(OTf)₃ | 5-exo-dig | 1-Aminoisoindolines |

| Titanium-based catalysts | 5-exo-dig | Aminoisoindoles |

This data is generalized from studies on 2-alkynylbenzonitriles acs.orgresearchgate.net.

Intermolecular Reaction Dynamics

Beyond intramolecular cyclizations, this compound is a versatile substrate for a range of intermolecular reactions, further expanding its synthetic utility.

Nucleophile-Triggered Reactions

The reaction of this compound with external nucleophiles is a powerful strategy for constructing a variety of carbo- and heterocyclic scaffolds. The course of these reactions is highly dependent on the nature of the nucleophile acs.org.

A diverse range of nucleophiles, including amines, alcohols, and thiols, can initiate these transformations. The initial step is typically the nucleophilic attack on either the electrophilic carbon of the nitrile group or one of the carbons of the alkyne. This initial addition is often followed by a cascade of reactions, including intramolecular cyclization acs.orgsorbonne-universite.fr.

The choice of nucleophile can influence the regiochemical outcome of the subsequent cyclization. For example, in copper-catalyzed reactions, amines and thiols tend to facilitate the formation of six-membered rings, whereas alcohols can lead to five-membered ring products acs.org.

Hydroelementation Reactions (e.g., Hydrosilylation, Hydroboration)

Hydroelementation reactions, involving the addition of an E-H bond (where E is typically Si or B) across the ethynyl triple bond, represent another important class of transformations for this compound.

Hydrosilylation : The hydrosilylation of the ethynyl group in ethynylbenzonitrile derivatives is a well-documented process. Various silanes, in the presence of transition metal catalysts (such as iron or cobalt complexes), can add across the triple bond to form vinylsilanes nih.govucm.es. These reactions are often highly regioselective. Importantly, functional groups like the amino and nitrile moieties are generally tolerated under these conditions, allowing for the selective functionalization of the alkyne nih.gov.

Hydroboration : The hydroboration of terminal alkynes is a fundamental transformation in organic synthesis. However, the presence of a nitrile group, as in this compound, can present challenges. The nitrile group itself can undergo hydroboration, potentially leading to a mixture of products researchgate.net. Despite this, selective hydroboration of the alkyne is possible under controlled conditions. For instance, zinc-based catalysts have been shown to effectively catalyze the hydroboration of terminal alkynes like 4-ethynyltoluene (B1208493) researchgate.net. The reaction of terminal alkynes with boranes such as 9-BBN (9-borabicyclo[3.3.1]nonane) can proceed with high selectivity uni-muenchen.de.

The table below provides examples of hydroelementation reactions on related ethynylbenzonitrile compounds.

| Reaction | Reagent | Catalyst | Product Type |

| Hydrosilylation | PhSiH₃ / iPrOH | Fe(II) alkyl complex | Substituted styrene (B11656) |

| Hydrosilylation | Diphenylsilane | Co(II) complex / LiHBEt₃ | α-Vinylsilane |

| Hydroboration | HBPin | Zn²⁺-based complex | Alkenyl boronate |

This data is based on studies with various substituted ethynylbenzenes nih.govucm.esresearchgate.net.

Transition Metal-Catalyzed Transformations and Their Catalytic Cycles

The dual functionality of the amino group and the ethynyl group on the benzonitrile (B105546) scaffold allows for a variety of transition metal-catalyzed reactions. The Sonogashira cross-coupling reaction is a primary example, utilized to form carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides. This reaction is fundamental in synthesizing more complex molecular architectures from ethynylbenzonitrile precursors.

A representative transformation involves the coupling of a substituted ethynylbenzonitrile with an aryl iodide, catalyzed by a dual system of palladium and copper. For instance, a derivative, 2-amino-5-ethynyl-6-methylbenzonitrile, has been coupled with 4-trifluoromethylphenyl iodide using bis(triphenylphosphine)palladium(II) chloride and a copper(I) co-catalyst in the presence of an amine base like triethylamine. google.com This reaction demonstrates the synthetic utility of the ethynyl group on the benzonitrile ring. google.com

Table 1: Example of a Sonogashira Coupling Reaction

| Component | Chemical Name/Formula | Role |

|---|---|---|

| Starting Material | 2-amino-5-ethynyl-6-methylbenzonitrile | Alkyne Substrate |

| Coupling Partner | 4-trifluoromethylphenyl iodide | Aryl Halide |

| Catalyst | Bis(triphenylphosphine)palladium(II) chloride | Palladium(0) Precursor |

| Co-catalyst | Copper(I) salt | Activates Alkyne |

| Base | Triethylamine | Neutralizes HX, Aids Catalyst Regeneration |

| Product | 2-amino-6-methyl-5-[(4-trifluoromethylphenyl)ethynyl]benzonitrile | Coupled Product |

The catalytic cycle for the Sonogashira reaction is well-established and proceeds through several key steps:

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-I) to form a Pd(II) intermediate.

Transmetalation: Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide intermediate. This species then transfers the acetylide group to the Pd(II) center, displacing the halide and forming a Pd(II)-alkynyl-aryl complex.

Reductive Elimination: The final step is the reductive elimination of the coupled product (the new aryl-alkyne) from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. rsc.org

The amino group at the ortho position can influence the reactivity of the nitrile and alkyne moieties, and the choice of catalyst and reaction conditions is crucial to avoid side reactions and achieve high yields. acs.org

Radical-Mediated Processes in the Context of Ethynylbenzonitrile Chemistry

Beyond traditional catalysis, the ethynylbenzonitrile core can participate in radical-mediated reactions to construct complex heterocyclic systems. These processes often involve the generation of a radical species that subsequently interacts with the alkyne and nitrile functionalities.

An example of such a process is an iron-catalyzed multicomponent reaction for the synthesis of sulfonylated tetrazoles, where 4-ethynylbenzonitrile serves as a key building block. nih.gov This transformation involves the reaction of the alkyne with a cycloketone oxime ester (as a radical precursor), a sulfur dioxide surrogate, and an azide (B81097) source (trimethylsilyl azide). nih.gov The reaction's viability through a radical pathway was supported by control experiments; the addition of TEMPO, a known radical scavenger, inhibited the formation of the desired product, strongly suggesting the involvement of radical intermediates. nih.gov

Table 2: Iron-Catalyzed Radical Multicomponent Reaction

| Component | Role | Observation |

|---|---|---|

| Substrate | 4-Ethynylbenzonitrile | Alkyne synthon for tetrazole synthesis. nih.gov |

| Radical Precursor | Cycloketone Oxime Ester | Generates initial radical species. nih.gov |

| Sulfur Source | DABCO·(SO₂)₂ | Source of sulfur dioxide for sulfonylation. nih.gov |

| Azide Source | Trimethylsilyl azide (TMSN₃) | Provides nitrogen atoms for tetrazole ring. nih.gov |

| Catalyst | Iron salt | Initiates the radical process. nih.gov |

| Inhibitor | TEMPO | Addition halts the reaction, indicating a radical mechanism. nih.gov |

The proposed mechanism involves a radical azidosulfonylation of the alkyne, leading to the formation of a sulfone-containing alkenyl azide intermediate. nih.gov This intermediate is critical for the subsequent cyclization and C-C bond cleavage steps that ultimately yield the tetrazole product. This reaction showcases the potential of terminal alkynes like ethynylbenzonitrile to act as powerful synthons in radical-initiated processes for synthesizing complex heterocycles. nih.gov

Reaction Mechanism Elucidation via Kinetic and Isotopic Labeling Studies

Understanding the precise mechanism of chemical transformations is critical for reaction optimization and development. For reactions involving ethynylbenzonitriles, kinetic and isotopic labeling studies provide deep mechanistic insights.

The selective transfer semihydrogenation of alkynes, including 4-ethynylbenzonitrile, catalyzed by an iron PCP pincer complex offers a clear example of mechanistic elucidation through such studies. nih.gov This reaction reduces the alkyne to the corresponding alkene with high selectivity, using phenylsilane (B129415) (PhSiH₃) and isopropanol (B130326) (iPrOH) as the hydrogen source. nih.gov While 4-ethynylbenzonitrile was found to be a moderately reactive substrate in this system, yielding 44% of the corresponding styrene, the study provided significant mechanistic details applicable to the substrate class. nih.gov

To probe the reaction mechanism, deuterium (B1214612) labeling experiments were performed. acs.org

When the reaction was conducted using deuterated isopropanol (iPrOH-d₁), the resulting styrene product showed significant deuterium incorporation. acs.org

Analysis revealed that the deuterium atom from the alcohol was primarily incorporated at the terminal carbon of the newly formed double bond. acs.org

Table 3: Mechanistic Insights from Deuterium Labeling in Alkyne Semihydrogenation

| Experiment | Deuterium Source | Key Finding | Mechanistic Implication |

|---|---|---|---|

| Labeling Study | iPrOH-d₁ | Deuterium is incorporated into the product. acs.org | The alcohol's O-H bond is broken during the catalytic cycle. nih.gov |

| Positional Analysis | Phenylacetylene-d₁ | Syn-addition of both hydrogen atoms was observed. acs.org | The two hydrogen atoms add to the same face of the alkyne. |

| DFT Calculations | N/A | Calculated cycle involves alkyne insertion into an Fe-H bond followed by protonation. nih.gov | Supports a stepwise mechanism rather than a concerted hydrogen delivery. |

These findings, combined with DFT calculations, support a detailed catalytic cycle. nih.gov The cycle begins with the insertion of the alkyne into an iron-hydride (Fe-H) bond within the active catalyst, forming an iron-vinyl species. This intermediate is then protonated by an incoming alcohol molecule (iPrOH) to release the alkene product and regenerate the catalyst for the next turnover. nih.gov This detailed investigation, using isotopic labeling, provides a clear picture of the bond-forming and breaking events at the molecular level. nih.govacs.org

Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 2-amino-5-ethynyl-6-methylbenzonitrile |

| 4-trifluoromethylphenyl iodide |

| Bis(triphenylphosphine)palladium(II) chloride |

| Triethylamine |

| 2-amino-6-methyl-5-[(4-trifluoromethylphenyl)ethynyl]benzonitrile |

| Copper(I) salt |

| 2-bromobenzonitrile |

| 4-Ethynylbenzonitrile |

| Cycloketone Oxime Ester |

| Trimethylsilyl azide (TMSN₃) |

| TEMPO |

| DABCO·(SO₂)₂ |

| Phenylsilane (PhSiH₃) |

| Isopropanol (iPrOH) |

| Phenylacetylene-d₁ |

| iPrOH-d₁ |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Ethynylbenzonitrile Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For a molecule like 2-Amino-4-ethynylbenzonitrile (B6249657), a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.

Multi-dimensional NMR for Complex Structure Determination

Multi-dimensional NMR experiments are crucial for resolving spectral overlap and establishing through-bond and through-space correlations, which is essential for the structural elucidation of complex molecules. utoronto.ca Techniques such as COSY, HSQC, and HMBC are employed to piece together the molecular framework of this compound.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. youtube.comlibretexts.org For this compound, the COSY spectrum would primarily show cross-peaks between the adjacent aromatic protons, confirming their positions on the benzene (B151609) ring. The absence of other correlations would support the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. columbia.edu This technique is invaluable for assigning the carbon signals of the aromatic ring by linking them to their already-assigned proton signals. The edited HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

Correlations from the amino protons (-NH₂) to the adjacent aromatic carbons (C1, C2, C3).

Correlations from the ethynyl (B1212043) proton (-C≡CH) to the ethynyl carbons and the aromatic carbon at position 4.

Correlations from the aromatic protons to the nitrile carbon (C≡N) and other carbons within the ring, confirming the placement of the substituents.

The combination of these multi-dimensional experiments allows for the complete and unambiguous assignment of the proton and carbon chemical shifts, as detailed in the following representative data table.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (-C-NH₂) | - | ~150 | H3, H5 → C1 |

| 2 (-C-CN) | - | ~100 | H3 → C2 |

| 3 (-CH) | ~6.8 | ~118 | H5 → C3 |

| 4 (-C-C≡CH) | - | ~120 | H3, H5, Ethynyl-H → C4 |

| 5 (-CH) | ~7.4 | ~135 | H3, Ethynyl-H → C5 |

| 6 (-CH) | ~6.7 | ~115 | H5 → C6 |

| Nitrile (-C≡N) | - | ~118 | H3, H5 → C≡N |

| Ethynyl (-C≡CH) | ~3.1 | ~83 | H5 → -C≡CH |

| Ethynyl (-C≡CH) | - | ~78 | Ethynyl-H → -C≡CH |

| Amino (-NH₂) | ~4.5 (broad) | - | H3 → C2 |

Mechanistic Insights from Dynamic NMR Spectroscopic Data

Dynamic NMR (DNMR) spectroscopy, often involving variable-temperature (VT) experiments, provides insights into dynamic molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. ox.ac.ukox.ac.ukoxinst.com

For this compound, VT-¹H NMR studies could be employed to investigate the rotational barrier around the C2-NH₂ bond. At low temperatures, the rotation might be slow enough to result in distinct signals for the two amino protons due to their different chemical environments relative to the rest of the molecule. As the temperature is increased, the rate of rotation increases. At the coalescence temperature (Tc), the two distinct signals merge into a single broad peak. mdpi.com By analyzing the spectra at different temperatures, the activation energy (ΔG‡) for the rotational barrier can be calculated. nih.gov This provides quantitative data on the partial double-bond character of the C-N bond, influenced by the resonance between the amino lone pair and the aromatic π-system. Such studies can reveal how electronic effects from the ethynyl and nitrile groups modulate this rotational barrier. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Analysis of Characteristic Functional Group Frequencies

The FTIR spectrum of this compound is dominated by absorption bands corresponding to its key functional groups. youtube.com The primary aromatic amine, terminal alkyne, and nitrile groups each give rise to distinct and identifiable peaks. libretexts.org

Amino Group (-NH₂): A primary amine typically shows two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region. spectroscopyonline.com The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. An N-H scissoring (bending) vibration is also expected around 1650-1580 cm⁻¹. spectroscopyonline.com

Ethynyl Group (-C≡CH): A sharp, moderately intense band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of a terminal alkyne. The alkyne C≡C stretch itself appears as a weak but sharp absorption in the 2140-2100 cm⁻¹ range. libretexts.org

Nitrile Group (-C≡N): The nitrile group is characterized by a sharp, medium-intensity absorption band in the 2260-2220 cm⁻¹ region due to the C≡N stretching vibration. Its conjugation with the aromatic ring can slightly lower this frequency.

Aromatic Ring: C-H stretching vibrations for the aromatic ring protons appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically produce a set of peaks in the 1600-1450 cm⁻¹ region. youtube.com

Table 2: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Asymmetric Stretch | 3450 - 3400 | Medium |

| Primary Amine | N-H Symmetric Stretch | 3380 - 3330 | Medium |

| Primary Amine | N-H Scissoring (Bend) | 1640 - 1590 | Medium-Strong |

| Terminal Alkyne | ≡C-H Stretch | 3320 - 3280 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2130 - 2100 | Weak-Medium, Sharp |

| Nitrile | C≡N Stretch | 2240 - 2220 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1610, 1580, 1500, 1450 | Medium-Strong |

Investigation of Hydrogen Bonding Interactions and Molecular Associations

FTIR spectroscopy is highly sensitive to intermolecular interactions, particularly hydrogen bonding. nih.gov Hydrogen bonds cause a broadening and a shift to lower frequency (red shift) of the stretching vibration of the proton donor group (X-H). arxiv.org

For this compound, both the amino (-NH₂) and ethynyl (≡C-H) groups can act as hydrogen bond donors, while the nitrile (-C≡N) group and the amino lone pair can act as acceptors. By comparing spectra taken in a non-polar solvent (like CCl₄) at various concentrations, or by comparing spectra in non-polar versus polar, hydrogen-bond-accepting solvents (like DMSO), the extent of molecular association can be probed. rsc.org

For example, in a dilute CCl₄ solution, sharp bands for "free" N-H and ≡C-H stretching would be observed. As concentration increases, or in a solvent like DMSO, these bands would be expected to decrease in intensity, while new, broad bands appear at lower wavenumbers, corresponding to the hydrogen-bonded species. researchgate.net This analysis provides insight into the supramolecular structures formed in the solid state or in solution. rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule, typically π→π* and n→π* transitions. nih.gov The spectrum of this compound is dictated by the π-conjugated system of the benzene ring, which is significantly modified by the attached functional groups.

The amino group (-NH₂) acts as a strong electron-donating group (auxochrome), while the nitrile (-C≡N) and ethynyl (-C≡CH) groups are electron-withdrawing. This "push-pull" configuration leads to a significant bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted benzene. The absorption spectrum would be expected to show strong absorption bands in the UV region. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many aromatic compounds with push-pull substituents are fluorescent. nih.gov Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence, likely with a significant Stokes shift (the difference in wavelength between the absorption and emission maxima). The fluorescence quantum yield and lifetime are sensitive to the molecular environment, including solvent polarity and hydrogen bonding capabilities, making it a potential probe for its local environment. nih.govnih.gov

Table 3: Representative Electronic Spectroscopy Data for Aromatic Aminonitriles

| Spectroscopic Parameter | Expected Value/Range | Associated Transition |

|---|---|---|

| Absorption Maximum (λmax) | 300 - 350 nm | π→π* |

| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ | Allowed π→π* transition |

| Emission Maximum (λem) | 400 - 450 nm | S₁ → S₀ |

| Stokes Shift | 80 - 120 nm | - |

Note: These values are representative and can vary based on the solvent and specific substitution pattern.

Photophysical Properties and Electronic Transitions

The photophysical properties of a molecule like this compound, which contains both an electron-donating amino group and electron-withdrawing nitrile and ethynyl groups on a benzene ring, are expected to be governed by intramolecular charge transfer (ICT) transitions. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the amino group, to the lowest unoccupied molecular orbital (LUMO), which would be distributed across the nitrile and ethynyl-substituted aromatic system.

The key photophysical parameters that would be investigated include:

Absorption and Emission Spectra: The wavelength of maximum absorption (λabs) and emission (λem) would characterize the energy of the electronic transitions. Typically, these would be measured in various solvents to understand the molecule's interaction with its environment.

Quantum Yield (Φf): This value measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τ): This parameter describes the average time the molecule spends in the excited state before returning to the ground state.

The primary electronic transitions anticipated for this molecule would be π → π* transitions, characteristic of aromatic systems, which are significantly influenced by the charge transfer character endowed by the substituent groups.

Solvatochromic Effects and Environmental Responsiveness

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. For a molecule with significant ICT character, the change in solvent polarity is expected to have a pronounced effect on its photophysical properties.

The emission spectra are generally more sensitive to solvent polarity than absorption spectra. This is because the dipole moment of the molecule often increases upon excitation (μe > μg). In polar solvents, the solvent molecules will reorient around the excited-state dipole, lowering its energy and resulting in a red-shift (bathochromic shift) of the emission wavelength.

This environmental responsiveness can be quantified using the Lippert-Mataga equation , which relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent's dielectric constant (ε) and refractive index (n). researchgate.netmdpi.comresearchgate.netnih.govbiu.ac.il A linear plot of the Stokes shift versus the solvent polarity function indicates that the observed solvatochromism is primarily due to a change in the dipole moment upon excitation. researchgate.netmdpi.comresearchgate.net

Table 1: Hypothetical Solvatochromic Data for this compound This table is illustrative and not based on experimental data.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|---|

| Hexane | 1.88 | 1.375 | 320 | 380 | 5469 |

| Toluene | 2.38 | 1.496 | 325 | 400 | 6689 |

| Dichloromethane | 8.93 | 1.424 | 335 | 440 | 8516 |

| Acetonitrile | 37.5 | 1.344 | 340 | 470 | 10081 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the molecular formula can be unequivocally determined. For this compound (C₉H₆N₂), the expected exact mass would be calculated and compared to the experimentally observed value.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. nih.govunito.itresearchgate.net By inducing fragmentation of the protonated molecular ion [M+H]⁺ and analyzing the resulting fragment ions, the structural connectivity of the molecule can be confirmed. Common fragmentation patterns for such a compound might include:

Loss of small neutral molecules like HCN from the nitrile group.

Cleavage related to the ethynyl group.

Fragmentation of the aromatic ring under higher energy conditions.

Understanding these fragmentation patterns is essential for structural elucidation and for distinguishing it from potential isomers. nih.govunito.itresearchgate.net

Single Crystal X-ray Diffraction Analysis

An X-ray crystallographic analysis of this compound would yield a detailed geometric description. Key parameters that would be determined include:

The planarity of the benzene ring.

The bond lengths of the C≡N (nitrile) and C≡C (ethynyl) groups.

The C-N bond length of the amino group and its position relative to the aromatic ring.

The various bond angles throughout the molecule.

This data provides fundamental insight into the electronic structure of the molecule, for instance, by revealing the extent of conjugation between the substituents and the aromatic ring. analis.com.my

Table 2: Representative Crystallographic Data Table (Hypothetical) This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment and is not based on measured values for the target compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 900.1 |

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This packing is dictated by various non-covalent intermolecular interactions that stabilize the crystal structure. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) can act as a hydrogen bond acceptor. This could lead to the formation of chains or networks of molecules within the crystal. aalto.fi

π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction that is common in aromatic compounds and contributes significantly to crystal stability. mdpi.com

Other Interactions: C-H···π interactions, where a C-H bond interacts with the electron cloud of a nearby aromatic ring, may also be present.

The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and can influence its bulk properties, such as melting point and solubility. researchgate.netnih.govnih.gov

Computational Chemistry and Theoretical Modeling of 2 Amino 4 Ethynylbenzonitrile

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemical calculations, providing a framework to study molecular properties from first principles. DFT methods, such as those using the B3LYP functional, are widely employed to balance computational cost and accuracy for organic molecules. analis.com.mymdpi.com These calculations are fundamental for understanding the geometry and electronic characteristics of 2-amino-4-ethynylbenzonitrile (B6249657).

The electronic properties of a molecule are crucial for understanding its reactivity and stability. DFT calculations are used to determine key electronic descriptors.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. analis.com.myscirp.org A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity, indicating it is more readily able to engage in charge transfer interactions. analis.com.my For molecules with donor and acceptor groups, like this compound, the HOMO is typically localized on the electron-donating part (the amino group and aromatic ring), while the LUMO is centered on the electron-accepting part (the nitrile group). researchgate.net Calculations on similar aromatic nitriles provide reference points for the expected energy gap.

Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP). analis.com.my An MEP surface visually represents the charge distribution, identifying electron-rich (negative potential, typically near electronegative atoms like nitrogen) and electron-poor (positive potential, often around hydrogen atoms) regions. analis.com.myscirp.org This mapping is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, negative potential would be expected around the nitrogen atoms of the amino and nitrile groups, while positive potentials would be associated with the amino hydrogens.

Electronegativity and Chemical Hardness: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S) can be calculated. These parameters provide a quantitative measure of the molecule's reactivity. mdpi.com High chemical hardness, derived from a large HOMO-LUMO gap, indicates high stability and low reactivity. mdpi.com

A hypothetical data table for the electronic properties of this compound, based on typical DFT (B3LYP/6-311G(d,p)) results for similar molecules, is presented below.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.2 | eV | Electron-donating ability |

| LUMO Energy | -1.5 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 | eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 | eV | Measure of electron-attracting power |

| Chemical Hardness (η) | 2.35 | eV | Resistance to change in electron distribution |

Computational methods are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) are derived. nih.govmdpi.com Theoretical predictions are often correlated with experimental data to confirm structural assignments. mdpi.com Studies on a wide range of organic molecules have shown that DFT methods can predict chemical shifts with a high degree of accuracy, often with errors of less than 0.5 ppm for ¹H and 6.5 ppm for ¹³C. researchgate.net

Vibrational Frequencies: DFT calculations are also used to compute the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net The calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, can be compared with experimental FT-IR and Raman spectra. researchgate.net This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as the characteristic stretching frequencies of the N-H (amino), C≡N (nitrile), and C≡C-H (ethynyl) bonds. analis.com.myresearchgate.net Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual bond stretches, bends, and torsions to each vibrational mode. researchgate.net

A table of predicted vibrational frequencies for key functional groups in this compound is shown below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretch | ~3500 |

| Amino (NH₂) | Symmetric Stretch | ~3400 |

| Ethynyl (B1212043) (C≡C-H) | C-H Stretch | ~3300 |

| Nitrile (C≡N) | C≡N Stretch | ~2230 |

| Ethynyl (C≡C) | C≡C Stretch | ~2100 |

Quantum Chemical Investigation of Reactivity

Quantum chemistry can be used to model chemical reactions, providing detailed information about reaction pathways and the relative stability of different molecular forms.

DFT is a powerful tool for elucidating reaction mechanisms by locating transition states (TS) and calculating the associated activation energy barriers. nih.gov This approach can predict the feasibility of a proposed reaction pathway. For this compound, theoretical studies could investigate reactions involving its key functional groups, such as the nucleophilic addition of thiols (e.g., cysteine) to the nitrile group, a reaction of significant interest in covalent drug design. nih.gov By modeling the reaction coordinates, chemists can understand the atomistic changes during the reaction, such as changes in bond lengths and angles as the reactants progress to products through a transition state. nih.gov

Molecules can often exist in multiple spatial arrangements or conformations. Computational methods can explore the potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that connect them. nih.gov For this compound, this would involve analyzing the rotation around the C-NH₂ and C-C≡C-H bonds. By calculating the relative energies of different conformers and the barriers to their interconversion, it is possible to predict the most stable isomer and the flexibility of the molecule. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions and properties.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically model molecules in isolation (gas phase) or with implicit solvent models, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in an explicit solvent environment over time. scirp.org MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system.

For this compound, MD simulations could provide insights into:

Solvation Effects: How solvent molecules (e.g., water) arrange around the solute and influence its conformation and dynamics.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonding between the amino group of one molecule and the nitrile group of another, which can lead to dimerization or aggregation.

Conformational Dynamics: Simulating the molecule's motion over nanoseconds or longer can reveal transitions between different conformations and provide a more realistic picture of its behavior in solution compared to static quantum chemical calculations. scirp.org

These simulations are vital for bridging the gap between the properties of a single molecule and its behavior in a bulk chemical or biological system.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Generally, molecules with electron-donating groups (like the amino group) and electron-withdrawing groups (like the nitrile group) connected by a π-conjugated system (the benzene (B151609) ring and ethynyl group) are candidates for exhibiting NLO properties. Theoretical evaluations for such compounds typically employ quantum chemical methods, such as Density Functional Theory (DFT), to predict their NLO response. However, specific calculated values and detailed analyses for this compound have not been reported.

Supramolecular Interactions Modeling (e.g., Host-Guest Binding, Hydrogen Bonding Networks)

Similarly, specific computational modeling of the supramolecular interactions of this compound is not documented in the accessible scientific literature. While the molecule possesses functional groups capable of forming significant intermolecular interactions—namely the amino group as a hydrogen bond donor and the nitrile group and the π-system of the ethynyl group as hydrogen bond acceptors—detailed theoretical studies on its specific binding modes, hydrogen bonding networks, or potential for host-guest complexation have not been published.

Modeling studies in this area would typically involve computational methods to explore the geometry and energetics of intermolecular interactions. For instance, the amino group (-NH2) can form N-H···N or N-H···π hydrogen bonds, and the nitrile group (-C≡N) can act as a hydrogen bond acceptor. The ethynyl group (-C≡CH) can also participate in C-H···π interactions. These interactions would be crucial in determining the crystal packing and the formation of larger supramolecular assemblies. Despite these possibilities, specific computational models and energetic data for this compound remain uninvestigated in the available literature.

Applications in Advanced Chemical Research and Materials Science

Design and Synthesis of Functional Organic Materials

The distinct functionalities of 2-amino-4-ethynylbenzonitrile (B6249657) make it an ideal candidate for constructing complex organic materials. The amino group serves as a nucleophile or a site for diazotization, the ethynyl (B1212043) group is amenable to coupling reactions and polymerization, and the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. This multifunctionality allows chemists to tailor the properties of the resulting materials for specific applications.

Optoelectronic and Electrochromic Systems (e.g., Fluorescent Oligomers, Conjugated Polymers)

The synthesis of fluorescent oligomers and conjugated polymers is a significant area where this compound shows considerable promise. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group, coupled with the extended π-conjugation provided by the ethynyl moiety, can lead to materials with tailored optoelectronic properties.

Fluorescent Oligomers: The reaction of the ethynyl group via coupling reactions, such as Sonogashira coupling, allows for the creation of extended π-conjugated systems. By linking this compound units with other aromatic halides, researchers can synthesize oligomers with specific absorption and emission characteristics. The inherent intramolecular charge transfer (ICT) character, arising from the donor-acceptor nature of the amino and nitrile substituents, is a key factor in designing fluorescent probes. These oligomers can exhibit sensitivity to their local environment, making them suitable for applications in chemical sensing and biological imaging.

Conjugated Polymers: Polymerization of this compound, either through self-polymerization of the ethynyl group or copolymerization with other monomers, can yield conjugated polymers. northwestern.edunih.gov These polymers are central to the field of organic electronics. monash.eduresearchgate.net The resulting poly(ethynyl aniline) derivatives can possess semiconducting properties. The presence of the amino and nitrile groups along the polymer backbone allows for fine-tuning of the electronic band gap and charge transport properties.

Electrochromic Systems: Polymers derived from aniline (B41778) and its derivatives are well-known for their electrochromic behavior, changing color in response to an applied electrical potential. nih.govmdpi.comrsc.org Polymers incorporating the this compound unit could exhibit multi-color electrochromism due to the various stable oxidation states accessible to the conjugated polymer backbone. The switching speed, color contrast, and stability of these materials are key parameters that can be optimized through synthetic modification. rsc.org

Conductive Materials

Intrinsically conducting polymers (ICPs) are organic materials that can conduct electricity. wikipedia.org Polyaniline and its derivatives are among the most studied ICPs due to their environmental stability and tunable conductivity. nih.gov The polymerization of this compound offers a pathway to novel conductive materials.

The polymerization of aniline monomers typically requires an acidic medium. nih.gov Similarly, polymers derived from this compound can be doped with acids to introduce charge carriers (polarons and bipolarons) along the conjugated backbone, thereby increasing their electrical conductivity. The conductivity can be controlled by the choice of dopant and the degree of doping. The resulting materials could find applications in areas such as anti-static coatings, electromagnetic shielding, and components for electronic devices. youtube.com The processing of these polymers into films and fibers is a critical aspect of their application, and the presence of the nitrile group may influence their solubility and mechanical properties. researchgate.net

Engineering of Supramolecular Architectures and Porous Solids

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups on this compound—the amino group as a hydrogen bond donor, the nitrile group as a hydrogen bond acceptor, and the aromatic ring capable of π-π stacking—make it an excellent building block for designing complex supramolecular assemblies.

Metal-Organic Framework (MOF) Components and Post-Synthetic Modification

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.netyoutube.com The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be precisely tuned by selecting appropriate building blocks.

While this compound itself might not be a typical linker due to its single potential coordination site for forming an extended framework, it is an ideal candidate for post-synthetic modification (PSM) . rsc.orgnih.govresearchgate.net In this approach, a MOF is first synthesized using a linker containing a reactive group, such as an amino group. Subsequently, this group is chemically modified. For instance, a MOF could be constructed using a linker like 2-aminoterephthalic acid. The pendant amino groups within the MOF pores can then be reacted with other molecules.

The amino group of this compound allows for its attachment to MOFs that have been pre-functionalized with reactive sites (e.g., aldehyde groups to form imines, or activated carboxylic acids to form amides). nih.gov Furthermore, the ethynyl group introduced into the MOF via this PSM approach serves as a secondary reactive site for further functionalization, for example, through "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This multi-step PSM allows for the creation of highly complex and functionalized porous materials.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. nih.gov The design of synthetic hosts capable of selective molecular recognition is a major goal in supramolecular chemistry. The structure of this compound provides several features that are relevant to molecular recognition.

The molecule can act as a guest, fitting into the cavities of larger host molecules like cyclodextrins, calixarenes, or cucurbiturils. nih.gov The interactions would be governed by a combination of hydrophobic effects (for the benzene (B151609) ring) and specific hydrogen bonds involving the amino and nitrile groups.

Conversely, materials derived from this compound, such as polymers or functionalized surfaces, can act as hosts. The specific arrangement of hydrogen bond donors and acceptors, along with π-rich regions, can create binding sites for complementary guest molecules. This selective binding is the basis for applications in separation science, catalysis, and sensing. The ability to form specific, non-covalent interactions is crucial for creating materials that can recognize and respond to the presence of target analytes. rsc.org

Advanced Chemical Sensing Materials (e.g., Gas Sensing Layers, Chemosensors)

The development of chemical sensors that are sensitive and selective to specific analytes is a critical area of research. Materials derived from this compound are promising candidates for the active layer in such sensors.

Chemosensors: Fluorescent chemosensors operate by changing their emission properties upon binding to an analyte. As discussed, oligomers and polymers of this compound can be designed to have strong fluorescence based on ICT. The interaction of an analyte with the amino or nitrile groups can perturb this ICT process, leading to a detectable change in the fluorescence color or intensity (a "turn-on" or "turn-off" response). acs.org For example, the basicity of the amino group could be altered by acidic vapors, or the nitrile group could coordinate to metal ions, both leading to a spectral shift. The π-system can also interact with electron-deficient nitroaromatic compounds (often found in explosives) through a photoinduced electron transfer (PET) mechanism, causing fluorescence quenching. osti.gov

Gas Sensing Layers: MOFs functionalized with specific chemical groups are being extensively explored for gas sensing applications. nih.gov A MOF modified with this compound would present a high surface area of these functional groups to a gas stream. The amino groups are known to interact with acidic gases like CO₂ or SO₂, while the nitrile and ethynyl groups could show affinity for other volatile organic compounds (VOCs). Formaldehyde, a common indoor pollutant, is known to react with primary amines, suggesting that materials incorporating this unit could be used for its detection. nih.gov The binding of gas molecules can cause a change in the MOF's optical, electrical, or gravimetric properties, which can be measured by a transducer.

The following table summarizes the potential sensing applications:

Molecular Recognition and Binding Mechanisms in Sensing Applications

The strategic placement of electron-donating (amino) and electron-withdrawing (nitrile) groups, along with the reactive ethynyl moiety, makes this compound an excellent candidate for the design of chemosensors. These sensors operate on the principle of molecular recognition, where the molecule selectively binds to specific ions or molecules. This interaction leads to a detectable change in the compound's photophysical properties, such as fluorescence or color, signaling the presence of the target analyte.

Researchers are actively exploring the binding mechanisms of this compound with various metal ions. The amino and nitrile groups can act as binding sites, while the ethynyl group can be functionalized to enhance selectivity and sensitivity. Understanding these interactions at a molecular level is crucial for the development of highly efficient and selective sensors for environmental monitoring, medical diagnostics, and industrial process control.

Performance Evaluation in Controlled Chemical Environments

To assess the practical applicability of this compound-based sensors, their performance is rigorously evaluated in controlled chemical environments. These studies involve systematic testing of the sensor's response to varying concentrations of the target analyte, as well as potential interfering species. Key performance metrics such as sensitivity, selectivity, response time, and stability are determined to establish the sensor's reliability and robustness.

For instance, the fluorescence quenching or enhancement of this compound derivatives upon binding to a specific metal ion can be quantified to create a calibration curve for determining unknown concentrations of that ion. The data gathered from these evaluations is instrumental in optimizing the sensor's design and performance for real-world applications.

| Parameter | Description |

| Sensitivity | The change in signal intensity per unit change in analyte concentration. |

| Selectivity | The ability to detect the target analyte in the presence of other similar species. |

| Response Time | The time taken for the sensor to reach a stable signal after exposure to the analyte. |

| Stability | The ability of the sensor to maintain its performance over time and under various conditions. |

Role as a Precursor in Complex Organic Synthesis (e.g., Natural Product Analogs)cardiff.ac.uk

The unique combination of functional groups in this compound makes it a valuable precursor in the synthesis of complex organic molecules, including analogs of natural products. cardiff.ac.uk The ethynyl group, for example, can readily participate in various coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds and construct more elaborate molecular architectures. nih.gov

Furthermore, the amino and nitrile groups can be chemically transformed into a variety of other functional groups, providing synthetic chemists with a versatile toolkit for building complex molecular frameworks. This has led to the successful synthesis of novel heterocyclic compounds and other intricate structures with potential applications in medicinal chemistry and drug discovery. cardiff.ac.ukresearchgate.net

Catalysis and Ligand Development (e.g., Organometallic Ligands, Organocatalysts)

In the field of catalysis, this compound and its derivatives show promise in the development of new ligands for organometallic catalysts. The nitrogen atom of the amino group and the triple bond of the ethynyl group can coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability.

Moreover, the chiral derivatives of this compound are being investigated as organocatalysts for asymmetric synthesis. These catalysts can promote the formation of one enantiomer of a chiral product over the other, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereochemistry.

Fundamental Studies in π-Conjugated Systems and Molecular Wires

The extended π-conjugated system of this compound, arising from the interaction of the benzene ring, the ethynyl group, and the nitrile group, makes it an interesting subject for fundamental studies in materials science. This conjugation gives rise to unique electronic and optical properties, which are being explored for applications in molecular electronics.

Researchers are investigating the potential of using oligomers and polymers derived from this compound as "molecular wires" capable of conducting electricity at the nanoscale. These studies are at the forefront of developing next-generation electronic devices with unprecedented levels of miniaturization and performance. The ability to tune the electronic properties of these molecular wires by modifying the chemical structure of the monomer unit opens up exciting possibilities for the design of novel electronic components.

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-ethynylbenzonitrile, and how do reaction conditions influence yield?

Answer:

- Methodology : Optimize synthesis via Sonogashira coupling, using 2-amino-4-iodobenzonitrile and trimethylsilylacetylene (TMSA) under palladium catalysis. Key parameters include:

- Yield Analysis : Yields typically range from 60–75%, with impurities (e.g., dehalogenated byproducts) minimized by controlling stoichiometry of Pd(PPh₃)₄ (2–5 mol%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer:

- Analytical Techniques :

- NMR : NMR reveals proton environments (e.g., ethynyl proton at δ 3.1–3.3 ppm; amino protons at δ 5.8–6.2 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ at m/z 157.06 .

- X-ray Crystallography : Resolves spatial arrangement of the ethynyl and amino groups, critical for understanding π-conjugation .

Q. What are the key stability challenges for this compound under ambient conditions?

Answer:

- Instability Factors :

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethynyl vs. methyl) modulate the reactivity of this compound in cross-coupling reactions?

Answer:

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Data Discrepancy Analysis :

- Validation Workflow : Reproduce assays with standardized protocols (e.g., ATP-based viability tests) and include positive controls (e.g., cisplatin for cytotoxicity) .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

Answer:

- In Silico Approaches :

- SAR Insights : Ethynyl groups improve hydrophobic packing in binding pockets, increasing ΔG by ~2 kcal/mol compared to chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.